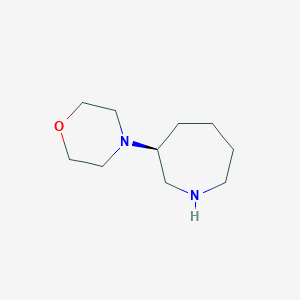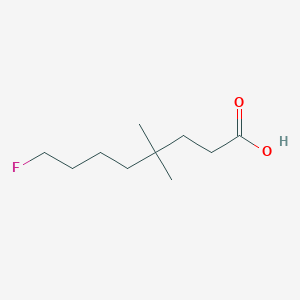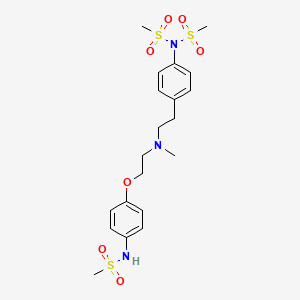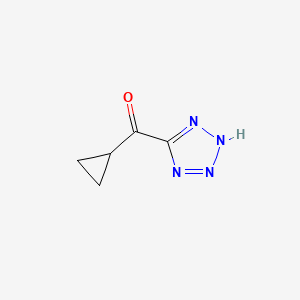![molecular formula C9H11N3O6 B13423235 Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate](/img/structure/B13423235.png)
Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate is a chemical compound that belongs to the class of diazinanes Diazinanes are nitrogen-containing heterocycles consisting of a saturated four-carbon, two-nitrogen ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate typically involves the alkylation of cyanuric acid trisodium salt with 2-haloacetic acid derivatives. This reaction is usually carried out by heating in a solvent or under solvent-free conditions at temperatures ranging from 190°C to 195°C . Common solvents used in this process include dimethylformamide, hexamethylphosphoramide, and N-methylpyrrolidone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
科学的研究の応用
Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate involves its interaction with specific molecular targets and pathways. By inhibiting hypoxia-inducible factor prolyl hydroxylases, the compound promotes the stabilization and nuclear accumulation of hypoxia-inducible factor-1α and hypoxia-inducible factor-2α transcription factors . These transcription factors then bind to hypoxia response elements on DNA, promoting the production of erythropoietin and proteins involved in iron uptake, mobilization, and transport .
類似化合物との比較
Similar Compounds
2,2′,2″-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triacetic Acid: Similar in structure but differs in the functional groups attached to the diazinane ring.
Uniqueness
Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate is unique due to its specific functional groups and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its interactions with biological targets make it a valuable compound for research and industrial applications.
特性
分子式 |
C9H11N3O6 |
|---|---|
分子量 |
257.20 g/mol |
IUPAC名 |
ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate |
InChI |
InChI=1S/C9H11N3O6/c1-2-18-4(13)3-10-6(14)5-7(15)11-9(17)12-8(5)16/h5H,2-3H2,1H3,(H,10,14)(H2,11,12,15,16,17) |
InChIキー |
NVGZDZBMJICYIZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNC(=O)C1C(=O)NC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13423182.png)


![(3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B13423193.png)


![2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13423197.png)






